Cas no 2137035-67-5 ((1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine)

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
- 2137035-67-5
- EN300-745289
-
- インチ: 1S/C14H19NO/c1-4-10-6-5-7-11-8-12(16-14(10)11)13(15)9(2)3/h5-9,13H,4,15H2,1-3H3/t13-/m0/s1
- InChIKey: NMSFZWLOEQTTEC-ZDUSSCGKSA-N
- SMILES: O1C2C(=CC=CC=2C=C1[C@H](C(C)C)N)CC
計算された属性
- 精确分子量: 217.146664230g/mol
- 同位素质量: 217.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- XLogP3: 4
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745289-2.5g |
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137035-67-5 | 95% | 2.5g |
$4424.0 | 2024-05-23 | |
Enamine | EN300-745289-0.1g |
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137035-67-5 | 95% | 0.1g |
$1986.0 | 2024-05-23 | |
Enamine | EN300-745289-5.0g |
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137035-67-5 | 95% | 5.0g |
$6545.0 | 2024-05-23 | |
Enamine | EN300-745289-0.25g |
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137035-67-5 | 95% | 0.25g |
$2077.0 | 2024-05-23 | |
Enamine | EN300-745289-0.05g |
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137035-67-5 | 95% | 0.05g |
$1895.0 | 2024-05-23 | |
Enamine | EN300-745289-0.5g |
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137035-67-5 | 95% | 0.5g |
$2167.0 | 2024-05-23 | |
Enamine | EN300-745289-1.0g |
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137035-67-5 | 95% | 1.0g |
$2257.0 | 2024-05-23 | |
Enamine | EN300-745289-10.0g |
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
2137035-67-5 | 95% | 10.0g |
$9704.0 | 2024-05-23 |
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine 関連文献
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amineに関する追加情報
The Compound CAS No. 2137035-67-5: (1S)-1-(7-Ethyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-Amine
The compound with CAS No. 2137035-67-5, known as (1S)-1-(7-Ethyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-Amine, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a benzofuran moiety, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of the ethyl group at the 7-position of the benzofuran ring adds to its structural uniqueness, while the 2-methylpropanamine group introduces additional functional diversity.
Benzofuran derivatives have been extensively studied due to their potential applications in drug discovery and materials science. The benzofuran moiety in this compound is particularly interesting because it can act as a scaffold for various bioactive molecules. Recent studies have highlighted the role of benzofuran-containing compounds in modulating cellular signaling pathways, making them promising candidates for therapeutic interventions.
The stereochemistry of this compound, specifically the (1S) configuration, plays a crucial role in its biological activity and pharmacokinetic properties. Stereoisomerism is a critical factor in drug design, as it can significantly influence how a molecule interacts with biological targets such as enzymes or receptors. The (1S) configuration ensures that the molecule has the correct spatial arrangement to bind effectively to its target sites.
From a synthetic perspective, the preparation of (1S)-1-(7-Ethyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-Amine involves multi-step organic reactions, including coupling reactions and stereoselective synthesis techniques. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity of the final product. These advancements in synthetic methodology have made it possible to scale up production for potential commercial applications.
In terms of applications, this compound has shown promise in several areas. Its amine functionality makes it suitable for use as a building block in medicinal chemistry, where it can be further modified to create bioactive molecules with desired pharmacological properties. Additionally, the benzofuran core has been implicated in antioxidant and anti-inflammatory activities, suggesting potential uses in nutraceuticals and cosmeceuticals.
Recent studies have also explored the bioavailability and metabolism of this compound, which are critical factors for its potential use as a drug candidate. Researchers have investigated how the molecule is absorbed, distributed, metabolized, and excreted within biological systems. These studies have provided valuable insights into optimizing its pharmacokinetic profile to enhance therapeutic efficacy.
The chiral center at position 1 of this compound is another area of active research. Chiral centers are essential for determining the enantiomeric form of a molecule, which can significantly impact its biological activity. Scientists are exploring how different enantiomers of this compound interact with various biological systems, paving the way for enantioselective drug design.
In conclusion, (1S)-1-(7-Ethyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-Amine represents an exciting advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, stereochemical properties, and functional groups make it a valuable tool for researchers seeking to develop innovative solutions in drug discovery and materials science.
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